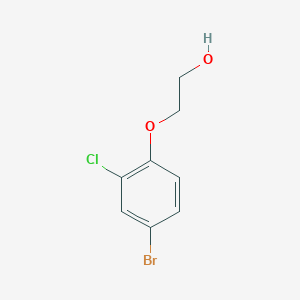
2-(4-Bromo-2-chlorophenoxy)ethan-1-ol
Vue d'ensemble
Description
2-(4-Bromo-2-chlorophenoxy)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrClO2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Bromo-2-chlorophenoxy)ethan-1-ol, a compound with potential biological activity, has gained attention in recent years for its antimicrobial and antifungal properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a brominated and chlorinated phenoxy group attached to an ethanolic chain. The molecular formula is C9H9BrClO, with a molecular weight of approximately 233.53 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrClO |
| Molecular Weight | 233.53 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
A study evaluating the antimicrobial efficacy of various phenoxy compounds found that derivatives with halogen substitutions, like bromine and chlorine, displayed enhanced activity compared to their non-halogenated counterparts .
Case Studies and Research Findings
- Antifungal Activity : A series of derivatives based on phenoxy compounds, including this compound, were tested against several fungal pathogens. The results indicated that this compound possessed moderate to high fungicidal activity, particularly against Botrytis cinerea and Fusarium oxysporum, with effective concentrations (EC50 values) ranging from 0.27 to 11.39 mg/L .
- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific cellular targets within microorganisms. For instance, it was observed that the presence of halogen atoms significantly influenced the compound's binding affinity to target proteins involved in cellular metabolism .
- Toxicity Assessment : Toxicity studies conducted on human cell lines revealed that while exhibiting antimicrobial properties, this compound did not show significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Antimicrobial Activity | Notable Features |
|---|---|---|
| 2-(4-Chlorophenoxy)ethan-1-ol | Moderate | Lacks bromine substitution |
| 3-(4-Bromophenyl)-1,2,4-triazole | High | Exhibits broad-spectrum antifungal |
| This compound | High | Effective against diverse pathogens |
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGEEIETIPMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















